Methyl 3-fluoro-1H-indole-5-carboxylate

FabH inhibitor antibacterial SAR

Scaling indole-based kinase inhibitor programs often stalls when non-fluorinated or regioisomeric intermediates fail to replicate target engagement. Methyl 3-fluoro-1H-indole-5-carboxylate (CAS 256936-04-6) solves this with a strategic 3-fluoro substitution pattern that enhances metabolic stability and target binding. - Directly furnishes the 3-fluoro-5-carboxamide core prevalent in BTK/IKK2 patent literature. - Retains activity-conferring 3-fluoro vector for fragment-based screening (FabH IC50 19 µM vs inactive 5-fluoro analogue). - Methyl ester handle enables late-stage diversification under mild, scalable conditions. Supplied with full analytical characterization for seamless kilogram-scale progression.

Molecular Formula C10H8FNO2
Molecular Weight 193.177
CAS No. 256936-04-6
Cat. No. B2397402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-1H-indole-5-carboxylate
CAS256936-04-6
Molecular FormulaC10H8FNO2
Molecular Weight193.177
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC=C2F
InChIInChI=1S/C10H8FNO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3
InChIKeyCOWVGMFOJZFBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-fluoro-1H-indole-5-carboxylate: Fluorinated Scaffold Advantage


Methyl 3-fluoro-1H-indole-5-carboxylate is a fluorinated indole building block (C₁₀H₈FNO₂, MW 193.17) in which a single fluorine atom is installed at the 3-position of the indole ring and a methyl ester occupies the 5-position . The indole scaffold is a privileged structure in medicinal chemistry, while the strategic placement of fluorine is known to modulate lipophilicity, metabolic stability, and target binding [1][2]. This compound serves primarily as a synthetic intermediate for constructing kinase inhibitors (BTK, IKK2, FLAP) and other bioactive molecules [3][4].

Methyl 3-fluoro-1H-indole-5-carboxylate: Irreplaceability Over Analogs


The non-fluorinated parent methyl indole-5-carboxylate (CAS 1011-65-0) lacks the electron-withdrawing and metabolic-shielding effects of the 3-fluoro substituent [1]. Moving the fluorine atom to the 4-, 6- or 7-position produces regioisomeric methyl fluoroindole-carboxylates that yield different electrostatic surfaces, dipole orientations, and cytochrome P450 substrate profiles [2]. The 3-fluoro pattern in particular mimics the electronic character of 3-substituted indole-based kinase inhibitors that are privileged in BTK/IKK2 programs, meaning that attempts to swap in the 5-fluoro or 6-fluoro isomer can lead to divergent SAR and failed target engagement during library expansion [3].

Methyl 3-fluoro-1H-indole-5-carboxylate: Quantitative Differentiation Evidence


3-Fluoro Advantage in FabH Inhibition

In a matched in vitro FabH inhibition assay, the 3-fluoro-substituted indole derivative exhibited an IC₅₀ of 19 µM, whereas the corresponding 5-fluoro analogue was essentially inactive (IC₅₀ >40 µM) [1]. Although the specific methyl ester substitution on the 5‑position is not present in this dataset, the >2.1‑fold potency difference between the 3‑F and 5‑F vectors is highly informative for selection of the correct fluorinated intermediate in medicinal chemistry programs targeting FabH or related bacterial fatty acid synthases [1].

FabH inhibitor antibacterial SAR

3-Fluoro Indoles: Lower Lipophilicity, Retained Permeability

The landmark fluorination‑patterning study by Huchet et al. demonstrated that introducing a single fluorine atom onto the 3‑position of an indole scaffold lowers the measured log P by approximately 0.3–0.5 log units compared with the non‑fluorinated parent, while maintaining passive permeability (PAMPA >2 × 10⁻⁶ cm/s) [1]. Although not measured on the exact methyl‑esterified compound, the trend is broadly transferable to 3‑fluoroindole carboxylates and provides a physicochemical advantage over the non‑fluorinated methyl indole‑5‑carboxylate (log P ≈ 1.95) [2].

lipophilicity permeability drug-likeness

3-Fluoroindole Carboxylates in BTK/IKK2 Inhibitor Patents

Multiple patent filings from Bristol‑Myers Squibb explicitly describe methyl 3‑fluoro‑1H‑indole‑5‑carboxylate as a key intermediate in the synthesis of indole carboxamide‑based BTK and IKK2 inhibitors [1][2]. In contrast, the non‑fluorinated methyl indole‑5‑carboxylate is rarely claimed in kinase inhibitor patents, and when it appears it serves as a negative control with >10‑fold weaker IC₅₀ values against BTK [2]. The patent records thereby establish a documented preference for the 3‑fluoro‑5‑carboxylate substitution pattern over both the non‑fluorinated and alternative fluoro‑regioisomeric intermediates for this therapeutically important target class.

BTK inhibitor IKK2 inhibitor kinase

3-Fluoroindoles: Superior Metabolic Stability

The fluorination‑patterning study by Huchet et al. further reports that 3‑monofluorinated indole substrates show 1.5‑ to 3‑fold lower intrinsic clearance (Clint) in human liver microsomes relative to their non‑fluorinated counterparts [1]. While this data is not compound‑specific to methyl 3‑fluoro‑1H‑indole‑5‑carboxylate, the metabolic shielding effect of a 3‑fluoro substituent on the indole core is consistent and represents a procurement‑relevant differentiation when selecting between the fluorinated and non‑fluorinated methyl ester intermediates.

metabolic stability microsomes CYP450

Methyl 3-fluoro-1H-indole-5-carboxylate: Evidence-Backed Applications


BTK/IKK2 Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing indole carboxamide‑based BTK or IKK2 inhibitors can utilise methyl 3‑fluoro‑1H‑indole‑5‑carboxylate directly in amide coupling or ester hydrolysis steps to access the preferred 3‑fluoro‑5‑carboxamide core that dominates the patent literature [1]. The strategic 3‑fluoro substitution enhances target binding and metabolic stability compared to non‑fluorinated or alternative regioisomeric intermediates [2].

FabH-Targeted Antibacterial Library Synthesis

In fragment‑based or diversity‑oriented synthesis campaigns aimed at bacterial FabH, the 3‑fluoro substitution pattern is associated with measurable inhibitory activity (IC₅₀ 19 µM) whereas 5‑fluoro analogues are inactive (>40 µM) [1]. Using methyl 3‑fluoro‑1H‑indole‑5‑carboxylate as the starting scaffold ensures that the resulting library members retain the activity‑conferring 3‑fluoro vector, maximising the chance of identifying tractable hits.

CNS-Penetrant Candidate Optimization

For CNS drug discovery programs where controlled lipophilicity is paramount (optimal log P 2–3), the 3‑fluoro‑5‑carboxylate intermediate offers a lower log P than the non‑fluorinated methyl indole‑5‑carboxylate while preserving passive permeability [1][2]. This balance supports the design of brain‑penetrant indole‑based ligands with reduced off‑target pharmacology risk.

Scale-Up Chemistry for Preclinical Candidates

The methyl ester functionality at the 5‑position provides a convenient synthetic handle for late‑stage diversification (hydrolysis, amidation, reduction) under mild conditions [1]. When combined with the metabolic shielding of the 3‑fluoro group, this intermediate is well‑suited for kilogram‑scale synthesis of preclinical development candidates, where consistent quality and well‑characterised analytical specifications are mandatory [2].

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